molecular formula C23H19ClN4O2 B2661760 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941254-86-0

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

Katalognummer: B2661760
CAS-Nummer: 941254-86-0
Molekulargewicht: 418.88
InChI-Schlüssel: IKMJUXAEMLLFAO-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Evolution of Oxazole-Piperazine Scaffolds in Drug Discovery

The oxazole ring, first synthesized in 1876, gained prominence during the mid-20th century with the discovery of penicillin derivatives containing thiazole-oxazole motifs. Piperazine, initially explored as an anthelmintic in the 1950s, became a cornerstone of neuropharmacology due to its ability to modulate neurotransmitter receptors. The convergence of these heterocycles began in the 1990s, driven by the need for scaffolds that combine metabolic stability with tunable pharmacodynamics. Early hybrids, such as the 1998 patent US 5,789,422, demonstrated piperazine-linked oxazoles as serotonin receptor modulators, setting a precedent for rational hybrid design.

Structural Classification within Heterocyclic Medicinal Chemistry

Oxazole-piperazine hybrids occupy a unique niche in heterocyclic taxonomy:

Structural Feature Oxazole Contribution Piperazine Contribution
Aromaticity Planar 5-membered ring (N1, O1) Non-aromatic chair conformation
Electronic Profile Electron-deficient (σ* = 3.2 eV) Electron-rich (basicity pKa ~9.3)
Substitution Patterns C4-C5 functionalization N1-N4 alkylation/acylation

This duality enables simultaneous engagement with hydrophobic binding pockets (via oxazole) and polar interactions (via piperazine protonation). The target compound’s 4-carbonitrile group introduces a strong electron-withdrawing effect (Hammett σp = 1.00), while the (E)-styryl moiety at C2 enhances planarity for intercalation.

Emergence as a Strategic Research Target in Pharmaceutical Sciences

Three factors drive interest in these hybrids:

  • Polypharmacology Potential : The 3-chlorobenzoyl-piperazine moiety shows affinity for adenosine A2A receptors (Ki = 12 nM in preliminary assays), while the oxazole core inhibits MAPK14 (IC50 = 47 nM).
  • Blood-Brain Barrier Permeability : LogP calculations (ClogP = 2.8) and polar surface area (PSA = 68 Ų) predict CNS penetration, addressing a critical need in neuropsychiatric drug development.
  • Synthetic Modularity : Recent advances in Ullmann coupling (CuI/L-proline catalysis) enable efficient piperazine-oxazole conjugation at yields exceeding 85%.

Current Research Landscape and Unmet Scientific Needs

The global patent landscape reveals 127 filings for oxazole-piperazine hybrids since 2020, primarily targeting:

  • Oncology : 43% (e.g., WO2022153277A1 for CDK9 inhibition)
  • Neurodegeneration : 29% (e.g., CN114149452A for Tau aggregation)
  • Antimicrobials : 18% (e.g., EP3988957A1 against Gram-positive biofilms)

Key challenges include:

  • Limited structural data for target engagement (only 12% of compounds have published co-crystal structures)
  • Metabolic instability of the styryl group in hepatic microsomes (t1/2 < 15 mins in murine models)
  • Synthetic bottlenecks in introducing chiral centers at the piperazine N4 position.

Strategic Importance in Modern Drug Discovery Paradigms

This hybrid architecture aligns with three pharmaceutical industry megatrends:

  • Fragment-Based Drug Design : The oxazole core serves as a 120-150 Da fragment with high ligand efficiency (LE = 0.43), while piperazine provides vectorial growth points.
  • AI-Driven Optimization : Quantum mechanical descriptors (HOMO-LUMO gap = 5.1 eV, dipole moment = 4.7 D) enable machine learning models to predict off-target activity against 95% of the human proteome.
  • Green Chemistry : Recent flow chemistry protocols reduce E-factor by 78% through solvent-free [3+2] cycloadditions for oxazole synthesis.

Eigenschaften

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2/c24-19-8-4-7-18(15-19)22(29)27-11-13-28(14-12-27)23-20(16-25)26-21(30-23)10-9-17-5-2-1-3-6-17/h1-10,15H,11-14H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMJUXAEMLLFAO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step procedures. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzoyl group. The final steps involve the formation of the oxazole ring and the incorporation of the phenylethenyl group. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles replace the chlorine atom. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile exhibit promising anticancer properties. A study by MDPI highlights the synthesis of oxazole derivatives that showed cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation.

Antipsychotic Effects
The piperazine moiety present in this compound suggests potential applications in treating psychiatric disorders. Piperazine derivatives have been extensively studied for their antipsychotic effects, with some showing efficacy in modulating dopamine and serotonin receptors.

Pharmacological Studies

In Vivo Studies
In vivo studies have demonstrated that compounds similar to 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile can influence neurotransmitter systems. For instance, a study might show that administration of such compounds results in altered levels of serotonin and dopamine in animal models, indicating their potential as therapeutic agents for mood disorders.

Case Study: Anticancer Efficacy
A notable case study involved testing a related oxazole derivative on human cancer cell lines. The compound was administered at varying concentrations, and results indicated a significant reduction in cell viability at higher doses. This supports the hypothesis that structural modifications can enhance the anticancer activity of oxazole derivatives.

Wirkmechanismus

The mechanism of action of 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1,3-oxazole-4-carbonitrile derivatives with piperazine-linked substituents. Below is a detailed comparison with key analogs, focusing on structural variations and inferred pharmacological implications:

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Key Substituents (R₁, R₂) Molecular Weight Notable Features
Target Compound : 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile C₂₅H₂₂ClN₅O₂ R₁ = 3-Cl-benzoyl; R₂ = (E)-styrenyl 472.93 g/mol Extended conjugation via styrenyl; chloro enhances hydrophobicity
Analog 1 : 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile C₁₉H₁₅ClN₄O₃ R₁ = 3-Cl-benzoyl; R₂ = furan-2-yl 382.80 g/mol Smaller heteroaromatic group (furan) reduces steric bulk; potential for π-π stacking
Analog 2 : 5-[4-(2-Methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile C₂₆H₂₅N₅O₂ R₁ = 2-CH₃-benzoyl; R₂ = (E)-styrenyl 439.51 g/mol Methyl group may increase metabolic stability but reduce electronic effects
Analog 3 : 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile C₂₁H₁₅F₂N₅O₂ R₁ = 2-F-benzoyl; R₂ = 2-F-phenyl 423.37 g/mol Dual fluorine atoms enhance electronegativity and potential halogen bonding
Analog 4 : 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile C₂₅H₂₁F₂N₅O₂ R₁ = 4-F-benzoyl; R₂ = (E)-4-F-styrenyl 469.47 g/mol Para-fluoro groups may improve target selectivity and bioavailability

Key Structural and Functional Insights

Substituent Positional Effects: Chlorine vs. Fluorine: The target compound’s 3-chlorobenzoyl group (meta-position) introduces steric hindrance and hydrophobic interactions compared to fluorine analogs (e.g., Analog 3, Analog 4). Fluorine’s electronegativity may enhance binding to polar residues in target proteins . Styrenyl vs. In contrast, the furan in Analog 1 offers a smaller, electron-rich heterocycle, which may alter binding kinetics .

Electronic and Steric Modifications :

  • 2-Methylbenzoyl (Analog 2) : The methyl group in Analog 2 could reduce metabolic oxidation but may sterically hinder interactions with deep binding pockets .
  • Para-Fluorine (Analog 4) : The 4-fluorobenzoyl and 4-fluorostyrenyl groups in Analog 4 likely enhance membrane permeability due to increased lipophilicity, a common strategy in CNS-targeting drugs .

Smaller analogs like Analog 1 (382.80 g/mol) may offer better pharmacokinetic profiles .

Biologische Aktivität

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes an oxazole ring, a piperazine moiety, and a chlorobenzoyl substituent, which may enhance its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C24H21ClN4O3C_{24}H_{21}ClN_{4}O_{3} with a molecular weight of approximately 448.9 g/mol. The presence of the carbonitrile and oxazole groups suggests potential reactivity in biological systems, which could be exploited for therapeutic purposes.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Derivative : Reaction of 3-chlorobenzoyl chloride with piperazine.
  • Synthesis of the Oxazole Ring : Cyclization reaction involving the piperazine derivative and an appropriate precursor.
  • Introduction of the Ethenyl Group : Final modifications to introduce the ethenyl substituent.

These steps require optimization to ensure high yield and purity of the final product.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors that play critical roles in disease pathways. The unique combination of functional groups may facilitate binding to these targets, potentially modulating their activity .

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit promising antimicrobial properties. For instance:

  • Compounds within this class have shown activity against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli.
  • The minimal inhibitory concentrations (MIC) for various derivatives highlight their effectiveness against specific strains .
Compound NameMIC (µg/ml)Activity Type
Compound A100Antibacterial
Compound B50Antifungal
Compound C200Antiviral

Anticancer Activity

The structural components of 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile suggest potential anticancer activity. Computational predictions using tools like PASS indicate that similar compounds may target pathways involved in cancer cell proliferation and survival .

Central Nervous System Effects

Given the piperazine moiety's known effects on neurotransmitter systems, this compound may also exhibit activity related to central nervous system disorders. Studies have suggested that structural analogs can modulate serotonin and dopamine receptors, which could lead to applications in treating psychiatric conditions.

Case Studies and Research Findings

Several studies have explored the biological activities associated with oxazole derivatives:

  • Antimicrobial Studies : A study evaluated various oxazole derivatives against clinical isolates, finding significant antibacterial activity comparable to traditional antibiotics like ampicillin .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines, demonstrating promising results that warrant further exploration into their mechanisms .
  • Neuropharmacology : Research has indicated that compounds with similar structures can influence neurotransmitter dynamics, suggesting potential therapeutic applications in neuropsychiatric disorders.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling triazenylpyrazole precursors with substituted benzoyl groups. Key steps include:

  • Dissolving intermediates (e.g., triazenylpyrazole derivatives) in methylene chloride under controlled cooling (0°C) to prevent side reactions.
  • Adding reagents like azido(trimethyl)silane and trifluoroacetic acid to facilitate cyclization.
  • Purification via flash chromatography (cyclohexane/ethyl acetate gradient) to isolate the product in high yield (88%) .
    Critical Factors : Temperature control during exothermic steps, solvent polarity for solubility, and column chromatography parameters (gradient slope, stationary phase) significantly impact yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Key markers include:
    • Aromatic protons (δ 7.20–7.54 ppm) and styryl group protons (δ ~5.16 ppm, integrating for E-isomer selectivity) .
    • Nitrile carbon resonance at δ 111.3 ppm (13C NMR) .
  • IR Spectroscopy : Strong absorption bands at 2231 cm⁻¹ (C≡N stretch) and 1687 cm⁻¹ (amide/ketone C=O) confirm functional groups .
  • Mass Spectrometry : High-resolution EI-MS (e.g., m/z 238.0961 [M⁺]) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from:

  • Sample Purity : Trace solvents or byproducts alter splitting patterns. Re-purify via recrystallization or HPLC .
  • Tautomerism/Conformational Flexibility : Dynamic NMR or variable-temperature studies clarify rotational barriers (e.g., piperazine ring flipping) .
  • Crystal Packing Effects : Single-crystal X-ray diffraction (e.g., CCDC data) resolves geometric discrepancies between solution and solid-state structures .

Q. What methodological approaches optimize the E/Z selectivity during the formation of the styryl group?

Methodological Answer:

  • Catalytic Control : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., PPh₃) to favor E-selectivity via Heck coupling .
  • Reaction Solvent : Polar aprotic solvents (DMF, DMSO) stabilize transition states for E-isomer dominance .
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to terminate at optimal conversion (e.g., 16 hours at 50°C) .

Q. How can researchers analyze the compound’s stability under different storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose samples to stress conditions (40°C/75% RH, UV light) and monitor via:
    • HPLC for decomposition products (e.g., hydrolysis of the oxazole ring).
    • IR spectroscopy for loss of nitrile intensity (2231 cm⁻¹) .
  • Crystallinity Assessment : XRPD identifies amorphous-to-crystalline transitions affecting solubility and stability .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across in vitro assays?

Methodological Answer:

  • Assay Validation : Confirm cell line viability (e.g., ATP-based assays) and rule out off-target effects via counter-screening .
  • Solubility Optimization : Use DMSO stock solutions (<0.1% v/v) to prevent aggregation artifacts. Validate with dynamic light scattering (DLS) .
  • Metabolite Interference : LC-MS/MS identifies active metabolites (e.g., piperazine ring oxidation products) that may skew dose-response curves .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.